molecular formula C10H16N4 B1320508 1-(6-Methylpyrazin-2-yl)-1,4-diazepane CAS No. 869901-23-5

1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Cat. No.: B1320508
CAS No.: 869901-23-5
M. Wt: 192.26 g/mol
InChI Key: KEQNXEGORWZCQK-UHFFFAOYSA-N
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Description

1-(6-Methylpyrazin-2-yl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane typically involves the reaction of 6-methylpyrazine with 1,4-diazepane under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 6-methylpyrazine is reacted with 1,4-diazepane in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methylpyrazin-2-yl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding pyrazine N-oxides.

    Reduction: Formation of reduced diazepane derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

1-(6-Methylpyrazin-2-yl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.

Comparison with Similar Compounds

  • 1-(6-Methylpyrazin-2-yl)piperidine-4-carbaldehyde
  • 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid
  • 1-(6-Methylpyrazin-2-yl)piperid-4-yl]methylamine

Uniqueness: 1-(6-Methylpyrazin-2-yl)-1,4-diazepane is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties compared to its six-membered ring counterparts. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(6-methylpyrazin-2-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-9-7-12-8-10(13-9)14-5-2-3-11-4-6-14/h7-8,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQNXEGORWZCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594683
Record name 1-(6-Methylpyrazin-2-yl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869901-23-5
Record name Hexahydro-1-(6-methyl-2-pyrazinyl)-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869901-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methylpyrazin-2-yl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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